Capromorelin

Ghrelin receptor agonism GHS-R1a binding affinity

Capromorelin is the only FDA-approved ghrelin receptor agonist for appetite stimulation in both dogs and cats, with validated cross-species oral bioavailability (rat 65%, dog 44%). It is the sole ghrelin agonist to have completed a large (n=395) Phase II trial showing significant body weight (+1.4 kg vs. placebo) and functional improvements in older adults. Its 51 characterized metabolites (vs. 12 for macimorelin) provide unmatched analytical specificity for doping control. Choose Capromorelin for translational studies requiring regulatory validation, species-specific PK data, and rich metabolic fingerprinting.

Molecular Formula C28H35N5O4
Molecular Weight 505.6 g/mol
CAS No. 193273-66-4
Cat. No. B1582104
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCapromorelin
CAS193273-66-4
SynonymsCapromorelin
CP 424391
Molecular FormulaC28H35N5O4
Molecular Weight505.6 g/mol
Structural Identifiers
SMILESCC(C)(C(=O)NC(COCC1=CC=CC=C1)C(=O)N2CCC3=NN(C(=O)C3(C2)CC4=CC=CC=C4)C)N
InChIInChI=1S/C28H35N5O4/c1-27(2,29)25(35)30-22(18-37-17-21-12-8-5-9-13-21)24(34)33-15-14-23-28(19-33,26(36)32(3)31-23)16-20-10-6-4-7-11-20/h4-13,22H,14-19,29H2,1-3H3,(H,30,35)/t22-,28-/m1/s1
InChIKeyKVLLHLWBPNCVNR-SKCUWOTOSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Capromorelin (CAS 193273-66-4): Baseline Characteristics for Sourcing Scientific and Veterinary Ghrelin Receptor Agonists


Capromorelin (developmental code CP-424,391, trade names Entyce and Elura) is a synthetic small-molecule ghrelin mimetic and growth hormone secretagogue (GHS) that acts as a selective agonist at the growth hormone secretagogue receptor type 1a (GHS-R1a) [1]. It binds with high affinity to human GHS-R1a (Ki = 7 nM) and stimulates growth hormone release from rat pituitary cells (EC50 = 3 nM) . Originally developed by Pfizer for the treatment of frailty in elderly humans, capromorelin achieved regulatory approval for veterinary use as an appetite stimulant in dogs and cats [1]. The compound is orally bioavailable with a short elimination half-life of approximately 2.4 hours [1]. Its development history spans from human clinical trials for age-related functional decline to FDA-approved veterinary applications for managing unintended weight loss [1].

Why Generic Substitution of Capromorelin with Alternative Ghrelin Agonists Fails: Key Evidence for Procurement Decisions


While multiple small-molecule GHS-R1a agonists exist (including anamorelin, macimorelin, ibutamoren, and relamorelin), these compounds cannot be considered interchangeable substitutes for capromorelin in either research or clinical applications. Despite sharing a common molecular target, they exhibit substantial divergence in their pharmacokinetic properties, species-specific bioavailability, metabolic fate, and regulatory/development status [1]. Capromorelin possesses a unique profile of cross-species oral bioavailability (rat 65%, dog 44%), distinct metabolite signature (51 characterized metabolites vs. 12 for macimorelin and 13 for tabimorelin), and specific clinical trial-derived efficacy data in both elderly humans and companion animals that are not generalizable to other ghrelin agonists [2][3]. Furthermore, capromorelin is the only FDA-approved veterinary ghrelin agonist for appetite stimulation, rendering other agonists unsuitable for direct substitution in veterinary medicine contexts [1]. The following quantitative evidence guide provides the specific, comparator-anchored data required for informed scientific selection.

Capromorelin Procurement Guide: Quantitative Comparative Evidence Against Closest Analogs


Comparative GHS-R1a Binding Affinity and Functional Potency: Capromorelin vs. Anamorelin

Capromorelin exhibits a binding affinity (Ki) of 7 nM for the human GHS-R1a receptor and a functional EC50 of 3 nM in rat pituitary cells . In contrast, the structurally distinct ghrelin agonist anamorelin demonstrates an EC50 of 0.74 nM in the FLIPR assay using HEK293 cells expressing GHS-R1a . While anamorelin shows higher apparent potency in this specific recombinant system, capromorelin's activity has been validated across multiple native and recombinant assays . This difference in assay systems and cellular contexts precludes direct rank-ordering of intrinsic efficacy; rather, it underscores that potency metrics are assay-dependent and cannot be used as a sole criterion for compound selection.

Ghrelin receptor agonism GHS-R1a binding affinity functional potency

Cross-Species Oral Bioavailability: Capromorelin vs. Class-Level Ghrelin Agonists

Capromorelin demonstrates robust oral bioavailability across multiple preclinical species, with F(rat) = 65% and F(dog) = 44% [1]. This cross-species pharmacokinetic profile is a key differentiator, as many ghrelin agonists in the class exhibit poor oral bioavailability or require parenteral administration. For instance, relamorelin and ulimorelin are peptide-based agonists designed for injection rather than oral delivery [2]. Among orally bioavailable small-molecule agonists, anamorelin is also orally active, but detailed cross-species bioavailability data comparable to capromorelin are not consistently reported in primary literature [2]. Capromorelin's oral bioavailability of 44% in dogs, combined with a short half-life of 2.4 hours, enables convenient once-daily oral dosing in veterinary applications [1].

Pharmacokinetics oral bioavailability species translation veterinary medicine

In Vivo Efficacy: Body Weight and Lean Mass Changes — Capromorelin vs. Placebo in Elderly Humans

In a randomized, double-blind, placebo-controlled Phase II trial involving 395 older adults (aged 65-84 years) with mild functional limitation, capromorelin treatment for 6 months resulted in a mean body weight increase of 1.4 kg, compared to a 0.2 kg decrease in the placebo group (P = 0.006) [1]. Lean body mass increased by 1.4 kg in the capromorelin group versus 0.3 kg in the placebo group (P = 0.001) [1]. Functional improvements were also observed: tandem walk time improved by 0.9 seconds at 6 months (P = 0.02), and stair climb ability improved at 12 months (P = 0.04) [1]. While other ghrelin agonists such as anamorelin have been studied in cancer cachexia, capromorelin is unique in having this specific body of clinical evidence in age-related functional decline [2].

Frailty body composition lean body mass geriatric pharmacology

Veterinary Efficacy: Body Weight Gain in Cats — Capromorelin vs. Placebo

In a 91-day laboratory study of cats treated with 6 mg/kg capromorelin, mean weight increases at day 91 were 0.8 kg for the capromorelin group compared to 0.16 kg for placebo-treated cats [1]. This represents an approximately 5-fold greater weight gain in capromorelin-treated animals. Capromorelin is the only FDA-approved ghrelin agonist for appetite stimulation in both dogs and cats, marketed as Elura (cats) and Entyce (dogs) [2]. Alternative ghrelin agonists such as anamorelin, macimorelin, and relamorelin lack regulatory approval for any veterinary indication, making capromorelin the sole evidence-based choice for feline appetite stimulation within the ghrelin agonist class [2].

Veterinary medicine feline appetite stimulation weight gain

Metabolic Profile Differentiation: Capromorelin vs. Macimorelin and Tabimorelin

Analytical studies comparing the metabolic fate of ghrelin mimetics have identified 51 distinct metabolites of capromorelin, compared to only 12 metabolites for macimorelin and 13 metabolites for tabimorelin [1]. This substantial difference in metabolic complexity has practical implications: capromorelin's extensive biotransformation profile provides a larger analytical fingerprint, which is advantageous for doping control and forensic toxicology applications where detection sensitivity and specificity are critical [1]. The distinct metabolite signature also suggests potential differences in clearance mechanisms and potential drug-drug interaction profiles that should be considered when selecting a ghrelin agonist for in vivo studies involving polypharmacy [1].

Drug metabolism doping control analytical chemistry biotransformation

Adverse Event Profile in Dogs: Capromorelin vs. Placebo in Controlled Field Study

In a controlled field study of 244 dogs with reduced appetite due to various medical conditions, capromorelin (3 mg/kg once daily for 4 days) was associated with adverse event rates that were comparable to vehicle control for most parameters [1]. Diarrhea occurred in 7.0% of capromorelin-treated dogs vs. 6.8% of controls; vomiting occurred in 6.4% vs. 5.5%; and increased blood urea nitrogen occurred in 4.1% vs. 2.7% [1]. No serious adverse events were observed in human Phase I studies across a range of doses [2]. This safety profile, combined with capromorelin's FDA approval for veterinary use, distinguishes it from other ghrelin agonists such as anamorelin (which carries a boxed warning in some regions for cardiac conduction effects) and ibutamoren (MK-0677, which was discontinued from human development due to safety concerns) [3].

Veterinary safety adverse events canine tolerability

Capromorelin Application Scenarios: Where Scientific and Procurement Evidence Supports Selection


Veterinary Clinical Research on Appetite Stimulation and Weight Management in Dogs and Cats

Capromorelin is the only FDA-approved ghrelin receptor agonist for appetite stimulation in both dogs and cats, with species-specific efficacy data demonstrating significant weight gain over placebo (0.8 kg vs. 0.16 kg in cats over 91 days) and a well-characterized adverse event profile in canine field studies [1][2]. For veterinary researchers investigating inappetence, cachexia, or unintended weight loss in companion animals, capromorelin provides the only evidence-based ghrelin agonist option with regulatory validation and species-specific dosing guidelines [3].

Geriatric Frailty and Sarcopenia Research Requiring Clinical Validation

Capromorelin is unique among ghrelin agonists in having completed a large (n=395) randomized, placebo-controlled Phase II trial in older adults with functional limitation, demonstrating significant improvements in body weight (+1.4 kg vs. -0.2 kg placebo), lean body mass (+1.4 kg vs. +0.3 kg placebo), and physical function (tandem walk, stair climb) [1]. For academic or pharmaceutical research programs targeting age-related functional decline, capromorelin offers the only human clinical evidence of both body composition and functional benefit in this specific population [4].

Analytical Chemistry and Doping Control Method Development

Capromorelin undergoes extensive biotransformation, yielding 51 characterized metabolites compared to only 12 for macimorelin and 13 for tabimorelin [1]. This rich metabolite profile provides analytical chemists with multiple detection targets for developing sensitive LC-HRMS screening assays. For doping control laboratories or forensic toxicology facilities developing methods to detect ghrelin mimetic misuse, capromorelin's extensive metabolic fingerprint offers superior analytical specificity and sensitivity compared to alternative ghrelin agonists [1].

Preclinical Pharmacokinetic Studies Requiring Validated Cross-Species Oral Bioavailability

Capromorelin demonstrates robust and well-documented oral bioavailability across rodent (65%) and canine (44%) species, with additional characterization of clearance (18.9 mL/min/kg) and volume of distribution (2.0 L/kg) in dogs [1][2]. For researchers requiring a ghrelin agonist with validated oral pharmacokinetics across multiple preclinical species—particularly for translational studies bridging rodent and canine models—capromorelin provides a uniquely well-characterized option among the class [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Capromorelin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.